molecular formula C12H16N2S B14584312 1-Benzyl-5-methyltetrahydropyrimidine-2(1H)-thione CAS No. 61282-98-2

1-Benzyl-5-methyltetrahydropyrimidine-2(1H)-thione

Cat. No.: B14584312
CAS No.: 61282-98-2
M. Wt: 220.34 g/mol
InChI Key: KFRGWKKVTVPQCP-UHFFFAOYSA-N
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Description

1-Benzyl-5-methyltetrahydropyrimidine-2(1H)-thione is a heterocyclic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at position 1, a methyl group at position 5, and a thione group at position 2 of the tetrahydropyrimidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-methyltetrahydropyrimidine-2(1H)-thione can be synthesized through several synthetic routes. One common method involves the condensation of benzylamine with acetylacetone in the presence of a suitable catalyst, followed by cyclization and subsequent introduction of the thione group. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The industrial process may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-methyltetrahydropyrimidine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The compound can be reduced to form the corresponding tetrahydropyrimidine derivative without the thione group.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid, typically used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base such as potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Tetrahydropyrimidine derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

1-Benzyl-5-methyltetrahydropyrimidine-2(1H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methyltetrahydropyrimidine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • 1-Benzyl-5-methyl-1H-pyrimidine-2,4-dione
  • 5-Benzyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Comparison: 1-Benzyl-5-methyltetrahydropyrimidine-2(1H)-thione is unique due to the presence of the thione group at position 2, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thione group allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

CAS No.

61282-98-2

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

1-benzyl-5-methyl-1,3-diazinane-2-thione

InChI

InChI=1S/C12H16N2S/c1-10-7-13-12(15)14(8-10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,15)

InChI Key

KFRGWKKVTVPQCP-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=S)N(C1)CC2=CC=CC=C2

Origin of Product

United States

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